molecular formula C15H10F4O3 B5058073 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one CAS No. 5486-63-5

2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one

Cat. No. B5058073
CAS RN: 5486-63-5
M. Wt: 314.23 g/mol
InChI Key: OTGCVBPWWNDMDJ-UHFFFAOYSA-N
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Description

2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one, also known as TFEB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TFEB belongs to the family of flavonoids and is structurally similar to the naturally occurring flavonoid, fisetin.

Mechanism Of Action

2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one exerts its therapeutic effects through various mechanisms. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one also activates the PI3K/Akt/mTOR pathway, which plays a role in cell growth and survival. Additionally, 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one has been found to modulate the expression of various genes involved in apoptosis, cell cycle regulation, and DNA repair.

Biochemical And Physiological Effects

2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, protect against neuronal damage, and improve cognitive function. 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one has also been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages And Limitations For Lab Experiments

One advantage of using 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one in lab experiments is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders. However, one limitation of 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one. One area of interest is the development of more efficient synthesis methods for 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one. Additionally, further studies are needed to elucidate the precise mechanisms of action of 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one and to identify its specific targets. 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one also holds promise as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders, and further research is needed to explore its clinical applications.

Synthesis Methods

The synthesis of 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one involves the reaction of 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)benzaldehyde with 4-hydroxycoumarin in the presence of a base catalyst. The reaction yields 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one as a yellow crystalline solid with a melting point of 208-210°C.

Scientific Research Applications

2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects in various in vitro and in vivo models. 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one has also been found to have anticancer properties, with studies showing that it can induce apoptosis and inhibit the proliferation of cancer cells.

properties

IUPAC Name

2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-3H-benzo[h]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c16-13(17)15(18,19)14(21)7-11(20)10-6-5-8-3-1-2-4-9(8)12(10)22-14/h1-6,13,21H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGCVBPWWNDMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C3=CC=CC=C3C=C2)OC1(C(C(F)F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385933
Record name 2-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one

CAS RN

5486-63-5
Record name 2-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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